molecular formula C25H30N2O3 B608388 KSCM-11 CAS No. 1415247-16-3

KSCM-11

Cat. No.: B608388
CAS No.: 1415247-16-3
M. Wt: 406.5 g/mol
InChI Key: UGKUXKJKFRZEQP-UHFFFAOYSA-N
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Description

KSCM-11, also known as 6-Methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide, is a compound that acts as a ligand for sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. This compound has shown potential in scientific research due to its ability to bind to sigma receptors with high affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KSCM-11 involves several steps. The starting material is typically a benzofuran derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:

    Methoxylation: Introduction of a methoxy group at the 6th position of the benzofuran ring.

    Methylation: Addition of a methyl group at the 3rd position.

    Amidation: Formation of the carboxamide group by reacting the benzofuran derivative with an appropriate amine, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)amine.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

KSCM-11 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 6-hydroxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide.

    Reduction: Formation of 6-methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

KSCM-11 has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in studies involving sigma receptors to understand their role in various chemical processes.

    Biology: Investigated for its effects on cellular processes such as ion channel modulation and neurotransmitter release.

    Medicine: Potential therapeutic applications in neurodegenerative diseases, cancer, and psychiatric disorders due to its interaction with sigma receptors.

    Industry: Utilized in the development of new drugs and chemical probes for sigma receptor-related research.

Mechanism of Action

KSCM-11 exerts its effects by binding to sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are involved in various cellular signaling pathways. Upon binding, this compound modulates the activity of ion channels, influences neurotransmitter release, and affects cell survival mechanisms. The exact molecular targets and pathways include modulation of calcium signaling, interaction with voltage-dependent anion channels, and influence on mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    KSCM-1: Another sigma receptor ligand with a similar structure but different functional groups.

    KSCM-5: A related compound with variations in the methoxy and methyl groups.

Uniqueness

KSCM-11 is unique due to its specific binding affinity for both sigma-1 and sigma-2 receptors. This dual affinity allows it to modulate a broader range of cellular processes compared to compounds that selectively bind to only one type of sigma receptor. Additionally, the presence of the methoxy group at the 6th position and the piperidin-1-yl propyl group contribute to its distinct chemical properties and biological activities.

Properties

CAS No.

1415247-16-3

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

6-methoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-19-22-13-12-21(29-2)18-23(22)30-24(19)25(28)27(20-10-5-3-6-11-20)17-9-16-26-14-7-4-8-15-26/h3,5-6,10-13,18H,4,7-9,14-17H2,1-2H3

InChI Key

UGKUXKJKFRZEQP-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C2=CC=C(OC)C=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KSCM-11;  KSCM 11;  KSCM11; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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